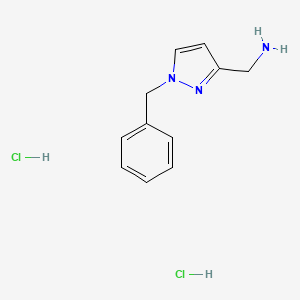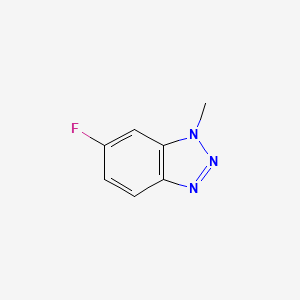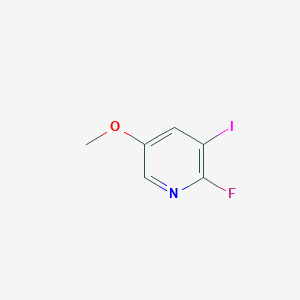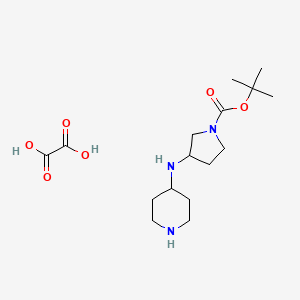![molecular formula C8H13BrN4O2 B1446603 4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine CAS No. 1630763-84-6](/img/structure/B1446603.png)
4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine
Vue d'ensemble
Description
4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine is a useful research compound. Its molecular formula is C8H13BrN4O2 and its molecular weight is 277.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of 1,2,4-Triazole Derivatives
- Researchers synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, starting from various ester ethoxycarbonylhydrazones. These compounds were screened for their antimicrobial activities, and some displayed good or moderate activities against microorganisms (Bektaş et al., 2007).
Design and Synthesis as Antimicrobial Agents
- The design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety were studied for antimicrobial applications. These compounds exhibited good or moderate antimicrobial activities (Sahin et al., 2012).
Structural Analysis
Structural Characterization of 1,2,3-Triazole Derivatives
- A study on 4-{[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine revealed insights into its structure, including its triazolyl and morpholinyl groups (Wu et al., 2008).
Antibacterial Activity Studies
Antibacterial Activity of Triazol-Thiadiazine Derivatives
- The synthesis and antibacterial activities of 3-(2-Phenylquinolin-4-yl)/3-(1-p-Chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-s-triazolo[3,4-b]-1,3,4-thiadiazine derivatives were explored, with results showing significant antibacterial properties (Hui et al., 2000).
Antibacterial Activity of 1,2,4-Triazole-3-One Derivatives
- A study on the reduction, Mannich reaction, and antimicrobial activity of some new 1,2,4-triazol-3-one derivatives showed that Mannich bases demonstrated good activity against test microorganisms (Fandaklı et al., 2012).
Antimicrobial and Anti-Inflammatory Activities
- Research on the synthesis, antimicrobial, and anti-inflammatory activity of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols revealed that several compounds displayed potent antibacterial activity and good anti-inflammatory effects (Al-Abdullah et al., 2014).
Pharmacological Applications
Antileishmanial Activity
- A study on 1,2,4-triazole derivatives with morpholine investigated their antileishmanial activities, with one compound showing considerable antileishmanial activity (Süleymanoğlu et al., 2018).
Synthesis for Pharmacological Studies
- Research on the synthesis and characterization of sulphur containing 1,2,4-triazole derivatives aimed at pharmacological activity screening, revealing good antibacterial and antifungal activities (Rao et al., 2014).
Neurokinin-1 Receptor Antagonist
- A study developed an orally active, water-soluble neurokinin-1 receptor antagonist, suitable for both intravenous and oral administration, demonstrating efficacy in pre-clinical tests relevant to emesis and depression (Harrison et al., 2001).
Propriétés
IUPAC Name |
4-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN4O2/c1-14-6-13-8(10-7(9)11-13)12-2-4-15-5-3-12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKMZFDSQVNKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Br)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1446521.png)






![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate](/img/structure/B1446529.png)
![2-(4-Fluoro-phenyl)-4,4-dimethoxy-1-[4-(4-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-butan-1-one](/img/structure/B1446531.png)

![Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate](/img/structure/B1446539.png)


